2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

Enantiomeric excess Chiral HPLC Asymmetric synthesis

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- (CAS 204926-13-6) is the enantiomerically pure (S)-form of the 3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold, a chiral secondary amine heterocycle with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol. This compound belongs to the 1,4-benzoxazine class and features a stereogenic center at the C-3 position bearing a methyl substituent, which is the critical chiral locus for downstream stereochemical outcomes.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 204926-13-6
Cat. No. B3049398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-
CAS204926-13-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1COC2=CC=CC=C2N1
InChIInChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1
InChIKeyBSDVKBWLRCKPFB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S)-3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) Matters for Chiral Synthesis Procurement


2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- (CAS 204926-13-6) is the enantiomerically pure (S)-form of the 3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold, a chiral secondary amine heterocycle with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol. This compound belongs to the 1,4-benzoxazine class and features a stereogenic center at the C-3 position bearing a methyl substituent, which is the critical chiral locus for downstream stereochemical outcomes [1]. The (3S) absolute configuration is the stereochemistry required for constructing the fluoroquinolone antibiotic levofloxacin, where it serves as a late-stage chiral intermediate, and the compound is also employed as an enantiopure resolving agent for the kinetic resolution of racemic carboxylic acid derivatives [2]. Commercially, the compound is available at purities typically ranging from 95% to 98%, with enantiomeric excess values achievable at >99% ee via established asymmetric synthetic or kinetic resolution protocols [3].

Why Racemic or (3R)-3-Methylbenzoxazine Cannot Substitute for (3S)-3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6)


The stereochemistry at the C-3 position of the benzoxazine ring is not a minor structural nuance—it is the principal determinant of biological activity, target binding, and toxicity across the entire class. In the fluoroquinolone antibiotic series derived from this scaffold, the (S)-enantiomer (levofloxacin) exhibits antibacterial activity up to two orders of magnitude greater than the (R)-enantiomer, and this differential arises not from transport differences but from a 12-fold stronger binding affinity of the (S)-isomer to the DNA–DNA gyrase complex [1]. The racemate carries the (R)-enantiomer as essentially inactive ballast that contributes disproportionately to toxicity: racemic benoxacor, the 4-dichloroacetyl derivative of this core, shows higher acute and developmental toxicity in zebrafish embryos compared to either individual enantiomer alone [2]. Generic substitution of the enantiopure (3S)-form with the racemate (CAS 32329-20-7) or the (3R)-enantiomer would therefore introduce an uncontrolled variable—either abolishing pharmacological activity or amplifying toxicological risk—rendering interchangeable use scientifically unsound in any application where stereochemical identity governs biological interaction or synthetic fidelity [3].

Quantitative Differentiation Evidence for (3S)-3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) Versus Its Closest Analogs


Enantiomeric Purity: (3S)-Enantiomer Achieves >99% ee Versus 0% ee for the Racemate (CAS 32329-20-7)

The (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) can be procured in enantiomerically pure form with enantiomeric excess exceeding 99%, as verified by chiral HPLC. In contrast, the racemic mixture 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 32329-20-7) has an ee of 0% by definition. Multiple independent synthetic routes achieve this level of enantiopurity: the chemoenzymatic approach via lipase-catalyzed kinetic resolution and subsequent chemical steps delivers the (S)-7,8-difluoro analog in >99% ee, with the same methodology applicable to the non-fluorinated parent [1]; the aziridine ring-opening/cyclization route yields the (S)-3-methyl-1,4-benzoxazine scaffold with ee > 99% and de > 99% [2]; and acylative kinetic resolution using (S)-naproxen acyl chloride followed by acidic hydrolysis of the diastereomerically pure (S,S)-amide (de > 99%) furnishes the (S)-enantiomer at >99% ee as determined by chiral HPLC .

Enantiomeric excess Chiral HPLC Asymmetric synthesis Kinetic resolution

Antibacterial Activity Differential: (S)-Enantiomer Up to 100-Fold More Potent Than (R)-Enantiomer in the Fluoroquinolone Series

In the fluoroquinolone antibacterial series for which (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is the direct chiral precursor, the (S)-enantiomer (DR-3355, levofloxacin) demonstrates antibacterial activity up to two orders of magnitude (approximately 100-fold) greater than the (R)-enantiomer (DR-3354) [1]. This stereospecificity is mechanistically grounded: in competitive binding assays, (S)-ofloxacin binds 12-fold more potently to the DNA–DNA gyrase enzyme complex than (R)-ofloxacin (IC₅₀ ratio 1:12), and the molar binding ratio of the drug to supercoiled DNA is 4 molecules per binding site for the (S)-isomer versus 2 for the (R)-isomer [1]. In head-to-head microbiological testing, DR-3355 is generally twice as potent as racemic ofloxacin (MIC₅₀ 0.12 mg/L for levofloxacin versus approximately 0.25 mg/L for ofloxacin across 801 clinical isolates) and is considerably more active than DR-3354, which shows little to no antibacterial activity [2] [3]. The US patent explicitly confirms that 'the 3S-methyl compound (IS) was confirmed to have higher activity and reduced toxicity in comparison with the racemic compound or 3R-methyl compound (IR)' [4].

Antibacterial activity DNA gyrase inhibition Fluoroquinolone Structure-activity relationship

Toxicity Differential: Racemic Benoxacor (4-Dichloroacetyl Derivative) Exhibits Higher Toxicity Than Either Individual Enantiomer Alone

Benoxacor, the 4-dichloroacetyl derivative synthesized directly from 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, is commercially used as a racemate. However, when the toxicity of racemic benoxacor is compared directly with its individual enantiomers in a zebrafish embryo model, the racemate produces significantly higher acute and developmental toxicities than either enantiomer administered separately, along with elevated glutathione S-transferase (GST) and glutathione peroxidase (GPx) enzyme activities and increased nrf2 expression levels [1]. This finding establishes that even when the individual enantiomers have comparable intrinsic activity, the racemic mixture can exhibit emergent toxicological properties not predictable from the sum of its parts—likely due to enantiomer–enantiomer interaction at metabolic or target sites. The (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) is the specific enantiomer required to synthesize single-enantiomer benoxacor derivatives for structure–toxicity relationship studies [2].

Enantioselective toxicity Developmental toxicology Agrochemical safener Zebrafish embryo assay

Chiral Resolving Agent Performance: Enantiopure (S)-Benzoxazine Achieves Selectivity Factor s = 31–32 Versus s = 18–21 for Alternative Acyl Chlorides

The enantiopure (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) functions as an effective chiral resolving agent in the mutual kinetic resolution of racemic 2-alkoxyacyl chlorides. When the racemic benzoxazine is acylated with 2-methoxyisopentanoyl chloride, the reaction proceeds with a selectivity factor (s) of 31–32, enabling effective discrimination between enantiomers of the acyl chloride [1]. By comparison, the same benzoxazine substrate acylated with other propanoyl chlorides (bearing smaller substituents) yields significantly lower selectivity factors of s = 18–21, demonstrating that the combination of the rigid benzoxazine scaffold and the (S)-configuration at C-3 creates a chiral environment that is highly sensitive to the steric bulk of the acylating agent [1]. Furthermore, in diastereoselective acylations with 2-phenoxycarbonyl chlorides, selectivity factors reaching s = 499 have been reported for the most sterically demanding acyl chloride (2-phenoxyisovaleryl chloride), establishing the generality of this scaffold as a high-performance chiral discriminator [2]. The racemic benzoxazine cannot serve as a resolving agent, as it lacks the stereochemical bias necessary for enantiodiscrimination.

Kinetic resolution Selectivity factor Chiral resolving agent Acylative resolution

Synthetic Tractability: Multiple Established Routes Produce (3S)-Enantiomer in High Yield and Optical Purity, Enabling Reliable Procurement Specifications

The (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold benefits from multiple well-characterized synthetic routes that deliver the product with defined stereochemical identity and high chemical purity. The asymmetric reduction of the prochiral 2H-benzoxazine precursor using chiral sodium triacyloxyborohydrides (derived from N-acyl-(S)-proline and sodium borohydride) provides the (S)-enantiomer in high optical purity, with the chiral reagent system being both well-defined and scalable [1]. The zinc chloride-assisted Mitsunobu cyclization of chiral amino alcohols yields the (S)-7,8-difluoro analog with complete stereochemical fidelity, and the same methodology is applicable to the non-fluorinated parent [2]. The chemoenzymatic route combining lipase-catalyzed kinetic resolution with subsequent chemical elaboration is particularly attractive for producing the (S)-enantiomer in >99% ee [3]. The racemic compound (CAS 32329-20-7) is simpler to synthesize but lacks stereochemical identity, while the (3R)-enantiomer requires a different chiral reagent system (derived from (R)-proline) and is typically not the target of commercial-scale production due to its lack of pharmacological relevance [1]. Commercially, the (3S)-enantiomer is available at 95% to 98% chemical purity with defined enantiomeric composition [4].

Asymmetric reduction Chemoenzymatic synthesis Mitsunobu cyclization Chiral borohydride

Electronic and Steric Differentiation from 7,8-Difluoro Analog (CAS 106939-42-8): Non-Fluorinated Scaffold Enables Distinct Reactivity and SAR Applications

The non-fluorinated (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) differs fundamentally from its 7,8-difluoro counterpart (CAS 106939-42-8) in electronic character, steric profile, and hydrogen-bonding capacity. The two fluorine atoms in the 7,8-difluoro analog are electron-withdrawing, which alters the pKa of the aniline nitrogen, modulates the oxidation potential of the aromatic ring, and changes the preferred conformation of the oxazine ring. These effects are critical in the context of fluoroquinolone antibiotic activity, where the fluorine atoms contribute to DNA gyrase binding and cellular penetration [1]. However, the non-fluorinated scaffold is the appropriate choice for applications where fluorine electronic effects are confounding variables—such as in the development of non-fluorinated benzoxazine-based agrochemical safeners (benoxacor series), in SAR studies aimed at decoupling fluorine contributions from scaffold contributions, or in the use of the benzoxazine as a chiral auxiliary where fluorine participation in non-covalent interactions is undesirable [2]. In the mutual kinetic resolution studies, the non-fluorinated and 7,8-difluoro benzoxazines show distinct selectivity profiles with the same acyl chlorides, confirming that the fluorine substitution pattern materially affects diastereomeric transition state energies [3].

Fluorine effect Electronic properties Structure-activity relationship Benzoxazine scaffold

Priority Application Scenarios for (3S)-3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) Based on Quantitative Differentiation Evidence


Late-Stage Chiral Intermediate for Single-Enantiomer Fluoroquinolone Antibiotic Synthesis (e.g., Levofloxacin)

The (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is the direct chiral precursor to the tricyclic core of levofloxacin and related (S)-configured fluoroquinolones. As established by the evidence, the (S)-enantiomer delivers antibacterial activity up to 100-fold greater than the (R)-enantiomer and binds the DNA gyrase target 12-fold more tightly [1]. Any synthetic route aiming to produce levofloxacin or its analogs must start from the enantiopure (3S)-benzoxazine intermediate (either the non-fluorinated parent CAS 204926-13-6 or the 7,8-difluoro derivative CAS 106939-42-8) to avoid introducing the therapeutically inactive and potentially toxic (R)-enantiomer. The multiple established synthetic routes to this intermediate—asymmetric borohydride reduction, chemoenzymatic resolution, and Mitsunobu cyclization—provide procurement flexibility and supply chain resilience [2].

Enantiopure Chiral Resolving Agent for Kinetic Resolution of Racemic Carboxylic Acid Derivatives

Enantiopure (S)-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine has been validated as a chiral resolving agent for the preparative-scale kinetic resolution of racemic 2-aryloxy propionic acids and 2-alkoxyacyl chlorides, with demonstrated selectivity factors ranging from s = 18 to s = 499 depending on the acyl chloride partner [1]. The rigid benzoxazine scaffold provides a well-defined chiral environment that enables predictable and tunable enantiodiscrimination. In this application, the racemic benzoxazine is completely unsuitable, as it would introduce an additional stereochemical variable and preclude any enantioenrichment of the target substrate. The non-fluorinated scaffold (CAS 204926-13-6) is preferred over the 7,8-difluoro analog for this purpose, as the absence of fluorine eliminates potential fluorine-specific non-covalent interactions that could complicate the diastereomeric transition state analysis [2].

Synthesis of Single-Enantiomer Agrochemical Safeners (Benoxacor Derivatives) for Enantioselective Toxicology Profiling

The herbicide safener benoxacor—the 4-dichloroacetyl derivative of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine—is currently used as a racemate. However, direct comparative toxicology data show that racemic benoxacor exhibits higher acute and developmental toxicity to zebrafish embryos than either individual enantiomer alone, along with differential induction of detoxification enzymes (GST, GPx) and oxidative stress response genes (nrf2) [1]. This finding creates a compelling regulatory and scientific driver for the development of single-enantiomer benoxacor formulations, which in turn requires access to enantiopure (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) as the starting material. Procurement of the enantiopure benzoxazine enables the synthesis of (S)-benoxacor for comparative environmental toxicology studies and potential registration of a reduced-toxicity safener product [2].

Medicinal Chemistry Scaffold for Structure–Activity Relationship (SAR) Studies Decoupling Fluorine Effects

The non-fluorinated (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 204926-13-6) serves as the essential control compound in SAR campaigns aimed at quantifying the contribution of aromatic fluorine substitution to biological activity, metabolic stability, and toxicity within the benzoxazine class. As demonstrated by the differential selectivity profiles of the non-fluorinated versus 7,8-difluoro benzoxazines in parallel kinetic resolution experiments, the fluorine atoms materially alter the stereoelectronic environment of the scaffold [1]. For a medicinal chemistry program seeking to optimize potency while minimizing metabolic liability, the non-fluorinated (3S)-enantiomer provides the baseline comparator against which the effect of fluorine introduction (yielding CAS 106939-42-8) can be quantitatively measured, enabling rational, data-driven decisions about fluorination strategy [2].

Quote Request

Request a Quote for 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.